molecular formula C10H10N2O2S2 B2514018 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 2085758-34-3

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2514018
CAS No.: 2085758-34-3
M. Wt: 254.32
InChI Key: PIFBWWGVGCTQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is a novel chemical reagent featuring a benzenesulfonamide group linked to a 4-methylthiazole heterocycle. This structure places it within a class of compounds that are of significant interest in medicinal chemistry and biochemical research, particularly as investigational inhibitors of enzymatic targets . Recent studies on structurally similar thiazole derivatives bearing benzenesulfonamide moieties have demonstrated their potential as potent and specific inhibitors of monoamine oxidase B (MAO-B) . These inhibitors are valuable research tools for studying neurodegenerative diseases, as MAO-B plays a key role in the metabolism of neurotransmitters and the production of reactive oxygen species in the brain . The specific substitution pattern on the benzene and thiazole rings is critical for activity, and this compound provides researchers with a key scaffold for structure-activity relationship (SAR) studies aimed at developing new enzyme inhibitors . As a primary sulfonamide, it offers a versatile synthetic handle for further chemical functionalization. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFBWWGVGCTQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is its antibacterial properties. Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, which leads to a bacteriostatic effect .

Case Studies

  • Hybrid Antimicrobials : A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, demonstrating potent antibacterial activity when used in conjunction with cell-penetrating peptides. Compounds with specific substitutions showed enhanced efficacy against multiple bacterial strains .

Anticonvulsant Properties

Another significant application of this compound is in the field of anticonvulsant activity. Various thiazole derivatives have been synthesized and tested for their ability to prevent seizures. The structure-activity relationship (SAR) studies indicate that certain modifications enhance their anticonvulsant properties.

Case Studies

  • Seizure Models : Several analogues of thiazole-bearing compounds were evaluated in electroshock seizure tests, showing effective protection against seizures at lower doses compared to standard medications like ethosuximide. For instance, compounds with para-halogen substitutions exhibited notable anticonvulsant effects .

Enzyme Inhibition

The compound also functions as an inhibitor of specific isoforms of carbonic anhydrase (CA), which are linked to tumor growth and progression. The sulfonamide group is known for its ability to inhibit CA activity, making these derivatives potential candidates for anticancer therapies.

Case Studies

  • Inhibition Studies : A library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-sulfonamides was designed to evaluate their inhibitory potency against human carbonic anhydrase isoforms. Many compounds showed preferential inhibition of isoforms II and XII, indicating their potential as therapeutic agents in cancer treatment .

Summary Table of Applications

ApplicationMechanism/ActivityNotable Findings
AntibacterialInhibits DHPS; bacteriostatic effectPotent activity against Gram-positive/negative bacteria
AnticonvulsantPrevents seizures through modulation of neurotransmitter systemsEffective at lower doses than standard medications
Enzyme InhibitionInhibits carbonic anhydrase isoformsPreferential inhibition linked to tumor growth

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the cellular processes, leading to reduced cell proliferation and increased apoptosis . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential bacterial enzymes .

Comparison with Similar Compounds

Sulfathiazole (4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide)

Structural Differences :

  • Sulfathiazole (ST) has an amino group at position 4 of the benzene ring, whereas the target compound has a sulfonamide group at position 3.
  • The thiazole ring in ST is unsubstituted , while the target compound features a 4-methyl group on the thiazole.

Physicochemical Properties :

BVT.2733 (3-Chloro-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide)

Structural Differences :

  • BVT.2733 contains a chloro substituent at position 3 and a methyl group at position 2 on the benzene ring, unlike the target compound, which lacks these groups.

Schiff Base Derivatives (e.g., SB4: 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide)

Structural Differences :

  • SB4 incorporates a dihalogenated benzylidene Schiff base at position 4 of the benzene ring, absent in the target compound.

Thiadiazole-Hydrazineylidene Derivatives (e.g., Compound 7a–c in )

Structural Differences :

  • These derivatives feature 1,3,4-thiadiazole cores with hydrazineylidene substituents, contrasting with the target compound’s thiazole-sulfonamide scaffold .

Comparative Analysis Table

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound References
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide Benzenesulfonamide (C3), 4-methylthiazole Potential enzyme inhibitor Reference compound
Sulfathiazole (ST) 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide Antibacterial Amino vs. sulfonamide position; methyl substitution
BVT.2733 3-Chloro-2-methyl-N-(4-methylthiazol-2-yl)benzenesulfonamide Glucocorticoid modulator Chloro and methyl substituents on benzene
SB4 Schiff base with dihalogenated benzylidene Anticancer (metal chelate) Schiff base moiety absent in target

Biological Activity

3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and specific therapeutic applications.

Target Enzyme: Cyclin-dependent kinase 2 (CDK2)
The primary mechanism through which this compound exerts its effects is by inhibiting CDK2. This inhibition disrupts the cell cycle progression, potentially leading to apoptosis in rapidly dividing cells, such as cancer cells. The compound's interaction with CDK2 affects key biochemical pathways involved in cell cycle regulation, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. Some studies have demonstrated that thiazole compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 - 0.70 mg/mL0.47 - 0.94 mg/mL
Escherichia coliModerate activityVariable
Salmonella TyphimuriumGood activityVariable

The compound's effectiveness varies across different bacterial strains, with some showing significant susceptibility while others display resistance .

Case Studies and Research Findings

  • Anticonvulsant Activity : Some thiazole derivatives have shown promising anticonvulsant properties in laboratory settings. For instance, related analogues have been tested in various seizure models with effective doses significantly lower than standard medications . This suggests that modifications to the thiazole structure can yield compounds with enhanced therapeutic profiles.
  • Cytotoxic Effects : Preliminary studies indicate that compounds similar to this compound may exhibit cytostatic effects on cancer cell lines. The disruption of CDK2 activity leads to cell cycle arrest and subsequent apoptosis in cancerous cells .
  • Synergistic Effects : There is potential for synergistic effects when combining thiazole derivatives with other pharmacologically active compounds. This could enhance their overall efficacy while potentially reducing toxicity profiles .

Q & A

Basic: What are the key synthetic strategies for preparing 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide?

Answer:
The synthesis typically involves coupling reactions between thiazole-containing intermediates and sulfonamide precursors. A common approach includes:

  • Step 1: Preparation of 3-isothiocyanato-benzenesulfonamide via reaction of benzenesulfonyl chloride with ammonium thiocyanate under controlled pH and temperature .
  • Step 2: Coupling with a 4-methylthiazole derivative (e.g., via condensation with anthranilic acid analogs) in alcoholic solvents under reflux to form the thiazole-sulfonamide scaffold .
  • Optimization: Reaction conditions (e.g., solvent choice, temperature, catalyst) must be tailored to improve yield. Techniques like thin-layer chromatography (TLC) or HPLC are used to monitor progress .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the sulfonamide (-SO2_2NH2_2) and thiazole moieties .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
  • Elemental Analysis: Ensures purity by verifying C, H, N, S composition .

Advanced: How can reaction pathways be optimized using computational chemistry?

Answer:
Computational tools reduce trial-and-error experimentation:

  • Density Functional Theory (DFT): Models transition states and intermediates to predict reaction feasibility and energy barriers .
  • Reaction Path Search Algorithms: Quantum chemical calculations identify optimal pathways (e.g., nucleophilic substitution vs. condensation) .
  • Solvent Effects: Simulations (e.g., COSMO-RS) predict solvent interactions to enhance yield and selectivity .
  • Case Study: DFT-guided optimization of similar sulfonamide-thiazole systems improved yields by 20% compared to traditional methods .

Advanced: What methodologies resolve contradictions in reported biological activities?

Answer:
Discrepancies in enzyme inhibition or antimicrobial data require systematic validation:

  • Dose-Response Studies: Establish concentration-dependent activity to rule out false positives/negatives .
  • Enzyme Assay Optimization: Use standardized protocols (e.g., IC50_{50} determination with positive controls) to ensure reproducibility .
  • Structural Analog Testing: Compare activity across derivatives to identify critical functional groups (e.g., sulfonamide vs. methylthiazole substitutions) .
  • Meta-Analysis: Cross-reference data from multiple studies to identify confounding factors (e.g., solvent interference in bioassays) .

Advanced: How can statistical experimental design improve synthesis scalability?

Answer:
Statistical methods minimize experiments while maximizing data quality:

  • Factorial Design: Identifies critical variables (e.g., temperature, solvent ratio) affecting yield .
  • Response Surface Methodology (RSM): Models interactions between parameters (e.g., catalyst loading vs. reaction time) to pinpoint optimal conditions .
  • Case Study: For a related sulfonamide, RSM reduced optimization experiments from 50 to 15 trials, achieving 95% yield .

Basic: What are the primary biological targets of this compound?

Answer:
The compound’s sulfonamide and thiazole groups suggest interactions with:

  • Carbonic Anhydrases (CAs): Sulfonamides inhibit CA isoforms, validated via stopped-flow CO2_2 hydration assays .
  • Kinases: Thiazole derivatives modulate ATP-binding pockets; use fluorescence-based kinase activity assays for validation .
  • Antimicrobial Targets: Thiazole rings disrupt bacterial folate metabolism; screen via broth microdilution assays against Gram-positive/-negative strains .

Advanced: What strategies enhance the compound’s pharmacokinetic properties?

Answer:
Modifications to improve solubility, stability, and bioavailability include:

  • Prodrug Design: Introduce ester groups to sulfonamide moieties for enhanced membrane permeability .
  • Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 4-(benzenesulfonyl)-N-benzothiazole derivatives showed 3x higher solubility) .
  • Metabolic Stability Assays: Use liver microsomes to identify vulnerable sites (e.g., methylthiazole oxidation) and guide structural tweaks .

Basic: How is the compound’s purity assessed during synthesis?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) quantifies impurities; retention time matches reference standards .
  • Melting Point Analysis: Sharp melting ranges (e.g., 139–140°C for analogs) indicate high crystallinity and purity .
  • Spectroscopic Purity: UV-Vis and FT-IR spectra should lack extraneous peaks (e.g., unreacted starting materials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.